TAT(47-57) Oligomers Mediate 6–8-Fold Higher Gene Delivery Than Poly-L-Arginine or Mutant Controls
Multimers of the TAT-(47–57) peptide compact plasmid DNA into nanometric particles and stabilize DNA against nuclease degradation. At optimized vector compositions, these oligomers mediated gene delivery to cultured cells 6–8-fold more efficiently than poly-L-arginine or the mutant TAT2-M1 control peptide [1]. When TAT peptides were combined with standard transfection reagents (PEI, Superfect, or LipofectAMINE), transfection efficiency was enhanced up to 390-fold compared with standard vectors alone. In cell cycle-arrested cells, TAT-mediated transfection was 3-fold more efficient than standard PEI transfection in proliferating cells [1].
| Evidence Dimension | Gene delivery efficiency (transfection) in cultured cells |
|---|---|
| Target Compound Data | 6–8-fold higher than poly-L-arginine or TAT2-M1; up to 390-fold enhancement over standard PEI alone |
| Comparator Or Baseline | Poly-L-arginine (equimolar) and mutant TAT2-M1; standard PEI, Superfect, or LipofectAMINE alone |
| Quantified Difference | 6–8-fold over poly-L-arginine/TAT2-M1; 390-fold vs. standard vectors (PEI combo); 3-fold over standard PEI in arrested cells |
| Conditions | In vitro transfection of cultured cell lines using plasmid DNA condensed with TAT-(47-57) oligomers; optimized peptide-to-DNA ratios |
Why This Matters
Researchers developing non-viral gene vectors can select TAT(47-57) over poly-L-arginine or mutant variants to achieve substantially higher transfection efficiencies with reduced DNA doses.
- [1] Rudolph C, Plank C, Lausier J, Schillinger U, Müller RH, Rosenecker J. Oligomers of the arginine-rich motif of the HIV-1 TAT protein are capable of transferring plasmid DNA into cells. J Biol Chem. 2003;278(13):11411-11418. doi:10.1074/jbc.M211891200. View Source
